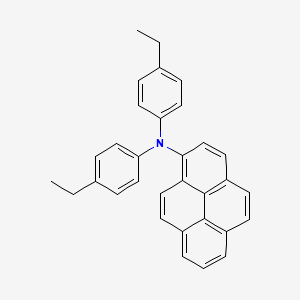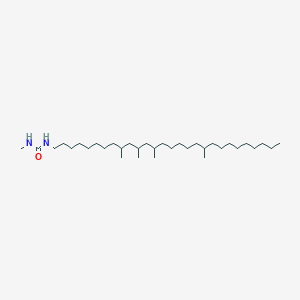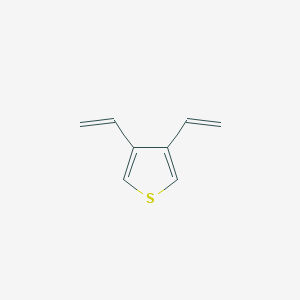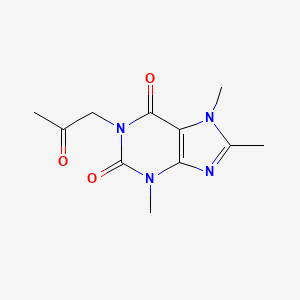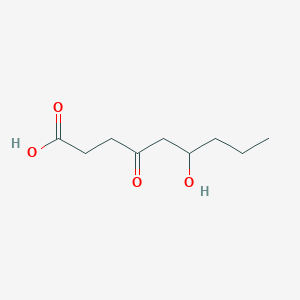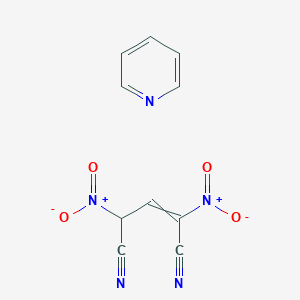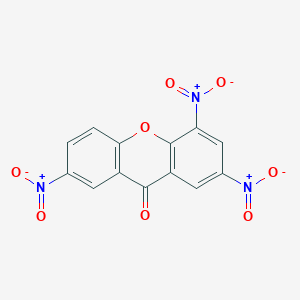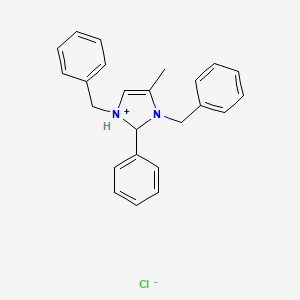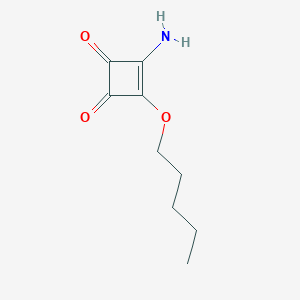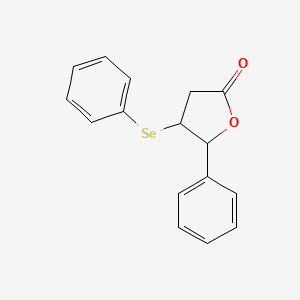
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is a chemical compound with the molecular formula C12H24O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with sulfur trioxide to form the corresponding sulfonic acid, which is then cyclized to produce the dioxathiolane ring. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C) are often used to control the reaction rate.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the cyclization process.
Solvents: Polar solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and higher yields. The use of microreactors has also been explored to enhance the synthesis process by providing precise control over reaction conditions .
化学反应分析
Types of Reactions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents such as methanol, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of 1,3,2-dioxathiolane, 4-decyl-, 2,2-dioxide involves its ability to undergo ring-opening reactions under specific conditions. This ring-opening can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
1,3,2-Dioxathiolane, 2,2-dioxide: A closely related compound with similar chemical properties but lacking the decyl group.
1,2-Ethylene sulfate: Another member of the dioxathiolane family, used in similar applications but with different reactivity due to its structure.
Uniqueness
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is unique due to its long decyl chain, which imparts distinct physical and chemical properties. This hydrophobic tail enhances its solubility in non-polar solvents and makes it suitable for applications in organic synthesis and industrial processes where such properties are advantageous .
属性
CAS 编号 |
131291-89-9 |
|---|---|
分子式 |
C12H24O4S |
分子量 |
264.38 g/mol |
IUPAC 名称 |
4-decyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-12-11-15-17(13,14)16-12/h12H,2-11H2,1H3 |
InChI 键 |
DYLJIDARLNBITI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1COS(=O)(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


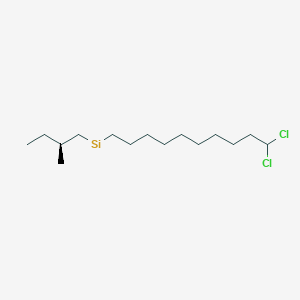
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
